2-(2-fluoroethoxy)ethane-1-thiol 2-(2-fluoroethoxy)ethane-1-thiol
Brand Name: Vulcanchem
CAS No.: 2639462-94-3
VCID: VC11520712
InChI:
SMILES:
Molecular Formula: C4H9FOS
Molecular Weight: 124.2

2-(2-fluoroethoxy)ethane-1-thiol

CAS No.: 2639462-94-3

Cat. No.: VC11520712

Molecular Formula: C4H9FOS

Molecular Weight: 124.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-(2-fluoroethoxy)ethane-1-thiol - 2639462-94-3

Specification

CAS No. 2639462-94-3
Molecular Formula C4H9FOS
Molecular Weight 124.2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2-Fluoroethoxy)ethane-1-thiol features an ethane backbone substituted with a 2-fluoroethoxy group at one terminal and a thiol (-SH) group at the other. The presence of fluorine introduces electronegativity gradients that influence both reactivity and metabolic stability. The IUPAC name, 2-(2-fluoroethoxy)ethanethiol, precisely describes this arrangement.

Structural Descriptors

Key identifiers include:

PropertyValue
Molecular FormulaC₄H₉FOS
Molecular Weight124.18 g/mol
InChIInChI=1S/C4H9FOS/c5-1-2-6-3-4-7/h7H,1-4H2
InChIKeyFQEGSCMBJWPEFB-UHFFFAOYSA-N
Canonical SMILESC(CF)OCCS
CAS Registry Number373-21-7

This structural configuration enables selective interactions with cysteine residues in peptides and proteins, a property leveraged in bioconjugation .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for 2-(2-fluoroethoxy)ethane-1-thiol remains sparse in publicly available literature, computational models predict characteristic signals. For instance:

  • ¹H NMR: δ 3.3 ppm (t, J = 6.7 Hz) for fluorine-adjacent methylene protons, consistent with analogous fluorinated ethers .

  • Mass Spectrometry: A molecular ion peak at m/z 124.18 aligns with the compound’s molecular weight.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(2-fluoroethoxy)ethane-1-thiol typically involves sequential etherification and thiolation steps:

  • Ether Formation: Reaction of 2-fluoroethanol with 1,2-dibromoethane under basic conditions yields 2-(2-fluoroethoxy)ethyl bromide.

  • Thiol Introduction: Nucleophilic substitution of the bromide with thiourea, followed by hydrolysis, produces the target thiol.

Challenges in Fluorination

Direct fluorination using agents like diethylaminosulfur trifluoride (DAST) risks side reactions, including C-O bond cleavage. Optimized protocols employ low temperatures (-20°C) and stoichiometric control to minimize degradation .

Purification and Quality Control

High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity. Critical quality attributes include:

  • Thiol Content: Quantified via Ellman’s assay (λ = 412 nm).

  • Fluorine Incorporation: Validated by ¹⁹F NMR or ion chromatography .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<5 mg/mL) due to the hydrophobic fluorinated chain.

  • Organic Solvents: Miscible with acetonitrile, dimethyl sulfoxide, and dichloromethane.

  • Storage: Stable at -20°C under inert atmosphere for >6 months; prone to oxidation at room temperature.

Reactivity Profile

The thiol group exhibits pKa ~9.5, enabling deprotonation under physiological conditions (pH 7.4) for nucleophilic attack on maleimides or disulfide bonds. Comparative studies show 10-fold higher conjugation efficiency versus 3-fluoropropane-1-thiol derivatives .

Applications in Radiochemistry and Molecular Imaging

Fluorine-18 Radiolabeling

2-(2-Fluoroethoxy)ethane-1-thiol serves as a prosthetic group for introducing ¹⁸F into biomolecules:

  • Radiofluorination: Nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride (Kryptofix 222/K₂CO₃, 100°C, 10 min) achieves 40–50% radiochemical yield .

  • Conjugation: Reaction with maleimide-functionalized peptides (e.g., RGD motifs) at room temperature (15 min, pH 7.4) produces ¹⁸F-labeled tracers for PET imaging .

Advantages Over Maleimide Strategies

  • Stereochemical Control: Forms a single diastereomer vs. maleimide’s mixture.

  • Stability: Resistant to retro-Michael reactions in vivo, enhancing tracer half-life .

Case Study: Tumor Targeting

In murine models, ¹⁸F-labeled αvβ3 integrin ligands synthesized via 2-(2-fluoroethoxy)ethane-1-thiol conjugation showed tumor-to-muscle ratios of 8.2 ± 1.3 at 60 min post-injection, outperforming analogous ⁶⁸Ga-DOTA constructs .

Future Directions and Innovations

PEGylated Derivatives

Extending the ethoxy chain to create 2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)ethane-1-thiol (¹⁸F-fluoro-PEG₄ thiol) improves hydrophilicity and in vivo pharmacokinetics, though at the cost of synthetic complexity .

Theranostic Applications

Coupling ²-(2-fluoroethoxy)ethane-1-thiol with lutetium-177 or actinium-225 chelators enables simultaneous PET imaging and targeted alpha therapy, a paradigm under exploration in prostate cancer models .

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